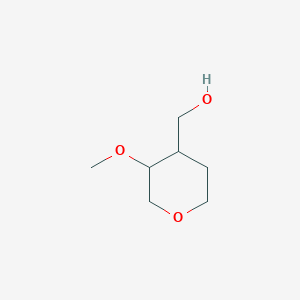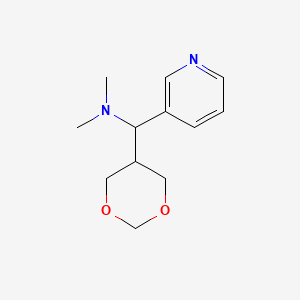
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine is an organic compound that features a unique combination of a dioxane ring and a pyridine ring
Métodos De Preparación
The synthesis of 1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving diols and aldehydes or ketones under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the dioxane intermediate.
Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using reagents such as methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine or dioxane rings. Common reagents include halides and alkoxides.
Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine can be compared with similar compounds such as:
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-2-yl)methanamine: Similar structure but with a different position of the pyridine ring.
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-4-yl)methanamine: Another positional isomer with the pyridine ring at the 4-position.
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)12(10-4-3-5-13-6-10)11-7-15-9-16-8-11/h3-6,11-12H,7-9H2,1-2H3 |
Clave InChI |
SMZVRZPJXBGNFT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1COCOC1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
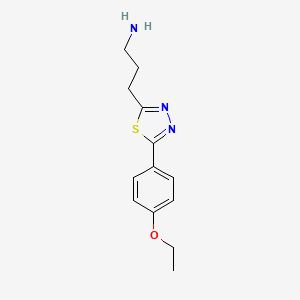
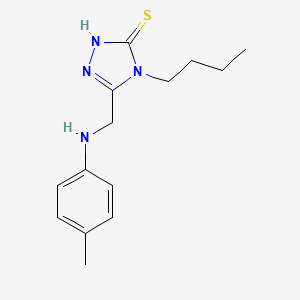


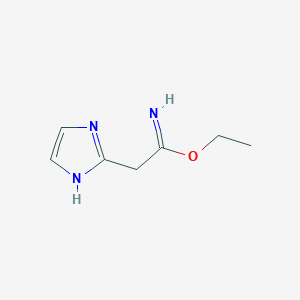
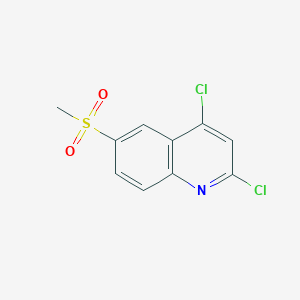

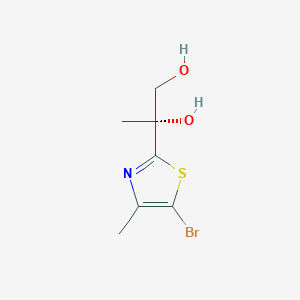
![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
